[4,8-bis(2-ethylhexoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Overview
Description
“(4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane)” is a chemical compound with the molecular formula C32H54O2S2Sn2 . It is used as a reactant in the formation of a panchromatic sensitizer for dye-sensitized solar cells .
Synthesis Analysis
This compound is involved in the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells and OFETs . It has been used in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .Molecular Structure Analysis
The molecular structure of this compound involves a benzodithiophene (BDT) unit . The BDT unit is a crucial component in the structure of this compound, contributing to its unique properties .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been used in the formation of a panchromatic sensitizer for dye-sensitized solar cells . It also plays a role in the fabrication of organic photovoltaics (OPVs) with blended active layers .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 70-75 °C . It has a molecular weight of 772.32 . It is used in the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells and OFETs .Scientific Research Applications
Electrochromic Materials
(4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) (BDT) has been utilized in the synthesis of electrochromic materials. A novel solution-processable electrochromic copolymer, PBTB, was synthesized using BDT and displayed reversible electrochromic properties with a multi-colored display. The copolymer showed a maximum optical contrast of 32%, a fast response time, and high coloration efficiency in the visible region (Xu, Zhao, & Fan, 2015).
Organic Solar Cells
BDT has been instrumental in the development of organic solar cells (OSCs). Electron acceptor-donor-acceptor type oligomers based on BDT were designed as electron-donating materials for OSCs, showing a power conversion efficiency (PCE) of 1.04% (Sylvianti et al., 2018). Additionally, studies on conjugated polymers containing BDT donor groups investigated their potential in light harvesting for photovoltaic applications (Keller et al., 2016).
Polymer Characterization and Stability
Research on BDT-based polymers extends to their characterization and stability. For example, the chemical degradation of PTB7, a polymer including BDT, was analyzed using X-ray Photoelectron Spectroscopy (XPS), providing insights into its instability under certain conditions and potential strategies for improving chemical stability (Kettle et al., 2016).
Advanced Material Engineering
BDT-based polymers have been explored for enhancing the efficiency and stability of non-fullerene organic solar cells. By modifying the electron acceptor units in these polymers, improved carrier transportation and separation were achieved, leading to an increase in PCE (Lei et al., 2018).
Mechanism of Action
Target of Action
It is known that this compound is used in the field of organic electronics, particularly in the fabrication of organic photovoltaic devices .
Mode of Action
It is known to be used in the construction of copolymers for organic electronics . The compound’s interaction with its targets likely involves electronic interactions that facilitate charge transfer, a critical process in organic photovoltaic devices .
Biochemical Pathways
Its role is more related to the physical properties and performance of organic electronic devices .
Result of Action
The result of the action of (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) is the improved performance of organic electronic devices, particularly organic photovoltaic devices . It contributes to the efficiency of these devices, as evidenced by the power conversion efficiencies reported in the literature .
Action Environment
The action of (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) can be influenced by various environmental factors. These may include the conditions under which the organic electronic devices are fabricated and operated, such as temperature, humidity, and light exposure .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4,8-bis(2-ethylhexoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O2S2.6CH3.2Sn/c1-5-9-11-19(7-3)17-27-23-21-13-15-30-26(21)24(22-14-16-29-25(22)23)28-18-20(8-4)12-10-6-2;;;;;;;;/h13-14,19-20H,5-12,17-18H2,1-4H3;6*1H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMOZDBOAIICDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)OCC(CC)CCCC)[Sn](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O2S2Sn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729039 | |
Record name | {4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiene-2,6-diyl}bis(trimethylstannane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
772.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160823-78-8 | |
Record name | 1,1′-[4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160823-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiene-2,6-diyl}bis(trimethylstannane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,8-Bis[(2-ethylhexyl)oxy]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) in the context of organic solar cells?
A1: (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) likely serves as a monomer in the synthesis of conjugated polymers. [] These polymers are crucial components of the active layer in organic solar cells, responsible for absorbing light and facilitating the movement of charge carriers, ultimately contributing to energy conversion efficiency.
Q2: What can be inferred about the properties of materials synthesized using (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) from the title of the research paper?
A2: The title mentions "Conjugated Materials Based on Benzodithiophene - Benzothiazole." [] This suggests that (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane), containing a benzodithiophene unit, is likely reacted with a benzothiazole-containing compound to form a conjugated polymer. These polymers are known for their semiconducting properties, desirable for applications in organic solar cells.
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